molecular formula C13H16N2O2 B349783 N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide CAS No. 1060357-34-7

N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide

Cat. No. B349783
CAS RN: 1060357-34-7
M. Wt: 232.28g/mol
InChI Key: DJLLARYAJKAWFD-UHFFFAOYSA-N
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Description

“N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide” is a chemical compound with the molecular formula C13H16N2O2 . It is listed in various chemical databases and supplier lists .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane carboxamide group attached to a phenyl group, which is further substituted with a 2-(methylamino)-2-oxoethyl group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups.

Scientific Research Applications

Synthesis and Larvicidal Properties

The synthesis and evaluation of carboxamide derivatives related to cis-permethrin demonstrated their larvicidal properties against mosquito larvae (Aedes aegypti). One specific compound, 3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-(3-phenoxyphenyl)methylcyclopropanecarboxamide, was identified as the most active experimental compound, although it was significantly less potent than cis-permethrin itself (Taylor, Hall, & Vedres, 1998).

NMDA Receptor Antagonists

Research on (+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide (milnacipran) derivatives highlighted their potential as NMDA receptor antagonists. Among these, milnacipran and its derivatives exhibited binding affinity for the NMDA receptor, offering a new prototype for designing potent NMDA-receptor antagonists (Shuto et al., 1995).

Synthesis and Characterization of Derivatives

The synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives were explored, with a specific compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, characterized by single crystal X-ray diffraction. This research provides insights into the structural aspects of these compounds (Özer et al., 2009).

Potential Antidepressants

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants. Notably, several derivatives showed more activity than imipramine and desipramine, with one compound, midalcipran, selected for further development (Bonnaud et al., 1987).

Copper-Catalyzed Direct Arylation

Research into copper-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes led to the assembly of di- and trisubstituted cyclopropanecarboxamides. This method enabled the creation of novel scaffolds and provided insights into the stereochemistry of the products (Parella, Gopalakrishnan, & Babu, 2013).

properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-14-12(16)8-9-2-6-11(7-3-9)15-13(17)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLLARYAJKAWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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